(S,R)-BDTBIn-SaBOX

Description

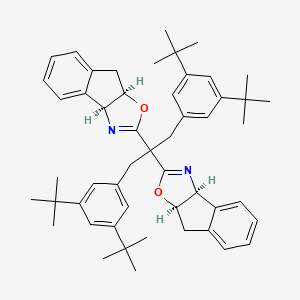

(S,R)-BDTBIn-SaBOX (CAS: 1435467-29-0) is a chiral bis(oxazole) ligand with the molecular formula C51H62N2O2 and a molecular weight of 735.05 g/mol . Its structure comprises two indenooxazole moieties linked by a propane-2,2-diyl backbone, substituted with bulky 3,5-di-tert-butylphenyl groups (Fig. 1). This ligand is a white solid and is primarily employed in asymmetric catalysis, particularly in metal-catalyzed organic transformations such as enantioselective cyclopropanations and cross-coupling reactions . The tert-butyl substituents provide steric bulk, enhancing stability and enantioselectivity by restricting conformational flexibility in metal complexes .

Properties

IUPAC Name |

(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(3,5-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H62N2O2/c1-47(2,3)35-21-31(22-36(27-35)48(4,5)6)29-51(45-52-43-39-19-15-13-17-33(39)25-41(43)54-45,46-53-44-40-20-16-14-18-34(40)26-42(44)55-46)30-32-23-37(49(7,8)9)28-38(24-32)50(10,11)12/h13-24,27-28,41-44H,25-26,29-30H2,1-12H3/t41-,42-,43+,44+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVLVBHMBBXGQX-QHQGJXSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CC(CC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)CC(CC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)(C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H62N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435467-29-0 | |

| Record name | (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-di-t-butylphenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (S,R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX typically involves the following steps:

Preparation of the Indane-2,3-dione Core: The indane-2,3-dione core is synthesized through a Friedel-Crafts acylation reaction, where indane is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Bis(3,5-di-tert-butylphenyl) Groups: The bis(3,5-di-tert-butylphenyl) groups are introduced through a Grignard reaction, where the indane-2,3-dione is reacted with a Grignard reagent derived from 3,5-di-tert-butylphenyl bromide.

Formation of the SaBOX Ligand: The final step involves the formation of the SaBOX ligand through a condensation reaction between the bis(3,5-di-tert-butylphenyl)indane-2,3-dione and a suitable diamine.

Industrial Production Methods

Industrial production of (S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a tool for probing chiral environments in biological systems.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.

Comparison with Similar Compounds

Key Research Findings

Steric and Electronic Effects

The tert-butyl groups in (S,R)-BDTBIn-SaBOX create a rigid chiral pocket, which is critical for achieving high enantioselectivity (>99% ee) in copper-catalyzed cyclopropanations . In contrast, phosphine-based ligands like (R)-DTB-SpiroPAP rely on π-backbonding to stabilize metal intermediates, favoring hydrogenation over cyclopropanation .

Catalytic Efficiency

- Reaction Rate: Bis(phosphino) ligands exhibit faster reaction kinetics in cross-coupling due to stronger metal-ligand bonds.

- Selectivity : (S,R)-BDTBIn-SaBOX outperforms simpler oxazole derivatives (e.g., 6-Bromo-3-methylbenzoxazole) in stereochemical control, as evidenced by higher product enantiopurity .

Biological Activity

(S,R)-BDTBIn-SaBOX is a chiral ligand that has garnered attention in the field of asymmetric catalysis and medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of (S,R)-BDTBIn-SaBOX

(S,R)-BDTBIn-SaBOX is a bisphosphine oxide compound that exhibits significant potential in catalyzing various chemical reactions. Its structure allows for effective coordination with transition metals, facilitating asymmetric transformations. The compound is characterized by its ability to create chiral environments that enhance selectivity in catalytic processes.

The biological activity of (S,R)-BDTBIn-SaBOX can be attributed to several mechanisms:

- Metal Coordination : The compound coordinates with metal centers, which plays a crucial role in catalyzing reactions involving organic substrates. This coordination is essential for inducing chirality and enhancing reaction rates.

- Enzyme Interaction : (S,R)-BDTBIn-SaBOX may interact with various enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways, impacting biological processes at the cellular level .

Biological Activities

(S,R)-BDTBIn-SaBOX has been studied for various biological activities, including:

- Antibacterial Activity : Preliminary studies indicate that (S,R)-BDTBIn-SaBOX exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Antitumor Effects : Research has shown that this compound may possess antitumor activity, potentially through mechanisms involving apoptosis induction in cancer cells .

- Neurotransmitter Modulation : There is evidence suggesting that (S,R)-BDTBIn-SaBOX may influence neurotransmitter systems, which could have implications for treating neurological disorders.

Table 1: Summary of Biological Activities of (S,R)-BDTBIn-SaBOX

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Neurotransmitter | Modulation of serotonin receptors |

Case Study: Antitumor Activity

A recent study investigated the antitumor effects of (S,R)-BDTBIn-SaBOX on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway.

Key Findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.